3-(1,1-Difluoroethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLRSKNDBBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032527-37-9 | |
| Record name | 3-(1,1-difluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Derivatization Pathways of 3 1,1 Difluoroethyl Benzaldehyde
Chemical Transformations Involving the Aldehyde Functionality
The aldehyde group is the primary site for a host of chemical transformations. Its reactivity is significantly influenced by the 1,1-difluoroethyl group at the meta-position. This group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This electronic pull renders the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition is the most fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. The enhanced electrophilicity of the carbonyl carbon in 3-(1,1-difluoroethyl)benzaldehyde facilitates these additions.
A variety of nucleophiles can be employed, leading to a diverse array of products. Common examples include organometallic reagents like Grignard (R-MgBr) and organolithium (R-Li) compounds for carbon-carbon bond formation, and hydride reagents like sodium borohydride (B1222165) (NaBH₄) for reduction to the corresponding alcohol. While specific documented examples for this compound are not prevalent in readily available literature, its activated nature suggests it would be a highly effective substrate for these transformations.
Table 1: Plausible Nucleophilic Addition Reactions This table presents illustrative examples of expected reactions based on established chemical principles.
| Reaction Type | Reagent | Product Type | Notes |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | A standard, mild method to produce [3-(1,1-Difluoroethyl)phenyl]methanol. |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide (R-MgX) | Secondary Alcohol | Forms a new C-C bond, yielding a substituted benzylic alcohol. |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Converts the C=O bond to a C=C bond, producing a substituted styrene. |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) or a cyanide salt | Cyanohydrin | Adds a nitrile and a hydroxyl group to the former carbonyl carbon. |
Condensation and Cyclization Reactions to Form Heterocyclic Scaffolds
The enhanced reactivity of the aldehyde group makes this compound a valuable component in multicomponent condensation reactions used to construct complex heterocyclic structures. These reactions are foundational in medicinal chemistry for generating libraries of pharmacologically active compounds.
One prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. beilstein-journals.orgunair.ac.id Using this compound in this reaction is expected to produce dihydropyrimidinones (DHPMs) or dihydropyrimidinethiones, which are known for a wide range of biological activities. nih.govnih.govresearchgate.net The reaction is typically acid-catalyzed and proceeds through an iminium intermediate formed from the aldehyde and urea. unair.ac.idresearchgate.net
Another important cyclization is the Friedländer synthesis , which produces quinoline (B57606) derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). wikipedia.orgnih.govorganic-chemistry.org While the classic Friedländer synthesis uses a 2-amino-substituted benzaldehyde, variations exist where the aldehyde component (such as this compound) reacts with a 2-aminoaryl ketone to build the quinoline core. researchgate.net Given the aldehyde's activation, it should readily condense with the enol or enamine of the ketone partner. organic-chemistry.org
Table 2: Analogous Condensation Reactions for Heterocycle Synthesis This table shows examples from related electron-deficient aldehydes, illustrating the potential of this compound in similar transformations.
| Reaction Name | Reactants (Analogous Aldehyde) | Heterocyclic Product | Reference |
|---|---|---|---|
| Biginelli Reaction | p-Nitrobenzaldehyde, N-Methylurea, Phenylacetaldehyde | Dihydropyrimidinone | beilstein-journals.org |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, β-Ketonitriles, Cyclic Amines | α-Arylidenenitriles | mdpi.com |
| Friedländer Annulation | 2-Aminoaryl ketones, Carbonyl compounds | Polysubstituted Quinolines | nih.gov |
Strategies for Derivatization of the Aldehyde Group in the Presence of the Fluorinated Moiety
The 1,1-difluoroethyl group is chemically robust and generally non-reactive under the conditions used for most common aldehyde derivatizations. This stability is advantageous, as it allows for selective modification of the aldehyde group without interference.
A key strategy for multi-step syntheses involves the use of protecting groups . The aldehyde can be selectively protected, typically as a cyclic acetal (B89532) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. researchgate.netpressbooks.pub This acetal is stable to a wide range of non-acidic reagents, including the strong nucleophiles and bases often used in organic synthesis. libretexts.orgpearson.com Once the desired transformations on other parts of the molecule are complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis. pressbooks.pub
Furthermore, the aldehyde functionality can be used as a handle for fluorogenic derivatization in analytical applications. Aromatic aldehydes can serve as selective co-reagents for the derivatization of other compounds, such as α-dicarbonyls, to yield highly fluorescent imidazole (B134444) derivatives for sensitive detection. nih.govdaneshyari.com
Reactions Involving the 1,1-Difluoroethyl Group
While the aldehyde group is the more reactive handle, the 1,1-difluoroethyl group also has a distinct chemical profile that can be exploited.
Selective Defluorination and Isosteric Conversions
The gem-difluoroalkyl motif is of great interest in medicinal chemistry, where it often serves as a bioisostere—a substituent that mimics the steric and electronic properties of another group to enhance a drug's metabolic stability or potency. tandfonline.cominformahealthcare.com The 1,1-difluoroethyl group is frequently used as a metabolically stable isostere for a methoxy (B1213986) group (-OCH₃). nih.gov This is because it can mimic some of the electronic features and conformational preferences of the methoxy group while being resistant to the metabolic oxidation that can occur at a methoxy ether. nih.govnih.gov
While direct, selective defluorination of a 1,1-difluoroethyl group on an aromatic ring is challenging, related transformations have been developed. For instance, photocatalytic methods have been used for decarboxylative/defluorinative reactions on related structures to produce functionalized gem-difluoroalkenes. acs.org In other systems, palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been used to generate gem-difluoro olefins from fluorinated precursors, highlighting a potential reactivity pathway of the C-F bonds under specific catalytic conditions. nih.govresearchgate.net
Investigation of Conformationally-Induced Remote Substitutions
The influence of a substituent on the reactivity at distant positions on the aromatic ring is governed by both electronic and conformational factors. Electronically, the 1,1-difluoroethyl group is strongly deactivating due to its inductive effect (-I), pulling electron density from the ring and making electrophilic aromatic substitution slower. libretexts.org As with other deactivating groups (that are not halogens), it directs incoming electrophiles to the meta position. wikipedia.org
Exploration of Reaction Mechanisms and Intermediates
The reactivity of this compound is largely dictated by the interplay between the aldehyde functionality and the difluoroethyl substituent on the aromatic ring. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from research on analogous aromatic aldehydes and fluoroalkyl compounds. Such investigations are vital for optimizing reaction conditions and predicting product outcomes.
Studies on Radical Intermediates in Fluorination Reactions
The transformation of the aldehyde group in this compound into an acyl fluoride (B91410) represents a key derivatization pathway. This conversion can often proceed through radical intermediates, particularly under photochemical conditions.
In a general context, the catalyst-free photochemical fluorination of aromatic aldehydes using electrophilic N-F reagents like Selectfluor can be envisioned for this compound. The proposed mechanism initiates with the photoexcitation of the benzaldehyde derivative. The excited triplet state of the carbonyl compound is then thought to undergo a fluorine atom transfer from the N-F reagent. This process would generate a key intermediate, the Selectfluor radical dication, and an α-fluoroalkoxyl radical derived from the starting aldehyde.
For benzaldehydes, a subsequent hydrogen atom transfer (HAT) from the substrate to the highly reactive Selectfluor radical dication is proposed to occur. researchgate.net This HAT step would lead to the formation of the corresponding benzoyl radical. This radical intermediate is then trapped by another molecule of the fluorinating agent to yield the final benzoyl fluoride product and regenerate the radical chain carrier.
Table 1: Plausible Radical Intermediates in the Fluorination of this compound
| Intermediate Name | Structure | Role in Mechanism |
| 3-(1,1-Difluoroethyl)benzoyl Radical | Key intermediate formed after hydrogen atom abstraction from the aldehyde. | |
| Selectfluor Radical Dication | [TEDA]²⁺• | Radical chain carrier and hydrogen atom abstractor. |
| α-Fluoro-α-(3-(1,1-difluoroethyl)phenyl)methoxyl Radical | Initial radical formed upon fluorine atom transfer to the excited aldehyde. |
This table presents hypothetical intermediates based on established mechanisms for similar compounds.
The presence of the 1,1-difluoroethyl group is not expected to fundamentally alter this radical pathway at the aldehyde, although it may influence the electronic properties of the aromatic ring and the stability of the radical intermediates, potentially affecting reaction rates and yields.
Deuterium-Quenching Experiments for Mechanistic Elucidation
Deuterium-quenching experiments are a powerful tool for probing reaction mechanisms, particularly those involving radical intermediates and hydrogen atom transfer steps. By replacing a specific hydrogen atom with deuterium (B1214612), one can observe a kinetic isotope effect (KIE), where the rate of a reaction is slowed due to the greater strength of the C-D bond compared to the C-H bond.
In the context of the reactivity of this compound, a deuterium-quenching experiment would involve the synthesis of its deuterated analogue, this compound-d1, where the aldehydic hydrogen is replaced by deuterium.
Table 2: Example of a Deuterium-Quenching Experiment Design
| Reactant | Proposed Reaction | Expected Observation for Radical Mechanism | Mechanistic Insight |
| This compound | Radical-mediated H-atom abstraction from the formyl group. | Faster reaction rate. | Confirms C-H bond cleavage is rate-determining. |
| This compound-d1 | Radical-mediated D-atom abstraction from the formyl-d1 group. | Slower reaction rate (primary KIE). | Provides evidence for the involvement of the formyl C-H/C-D bond in the rate-limiting step. |
This table illustrates the principles of a deuterium-quenching experiment as it would be applied to study the reactions of the title compound.
For instance, in a radical-mediated reaction where the abstraction of the aldehydic hydrogen is the rate-determining step, a significant primary KIE would be expected. Studies on the reaction of other aromatic aldehydes with radical species like the nitrate (B79036) radical (NO₃) have demonstrated this principle. The rate coefficient for the reaction of the NO₃ radical with deuterated benzaldehyde (benzaldehyde-d1) was found to be approximately half that of the non-deuterated benzaldehyde, consistent with a primary KIE and indicating that the abstraction of the aldehydic hydrogen is the rate-limiting step. nih.govresearchgate.net
Similarly, in the photochemical fluorination discussed previously, if the hydrogen atom transfer from the aldehyde is rate-limiting, a slower reaction rate for this compound-d1 compared to its non-deuterated counterpart would be observed. This would provide strong evidence for the proposed HAT mechanism involving a benzoyl radical intermediate.
Furthermore, deuterium labeling can be used to trace the path of atoms throughout a reaction. For example, in formyl-selective deuteration reactions using D₂O as the deuterium source, a thiol catalyst can undergo H/D exchange with D₂O to form a deuterated thiol. nih.gov This deuterated thiol can then act as a deuterium atom donor to a formyl radical generated from the aldehyde, leading to the incorporation of deuterium at the formyl position. nih.gov Such experiments are invaluable for confirming the specific pathways of hydrogen (or deuterium) transfer in complex reaction mechanisms.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,1 Difluoroethyl Benzaldehyde and Its Derivatives
X-ray Diffraction Studies for Solid-State Structural Confirmation
While NMR provides detailed structural information in solution, X-ray diffraction analysis of single crystals offers an exact picture of the molecule's structure in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.
For 3-(1,1-Difluoroethyl)benzaldehyde or its crystalline derivatives, a single-crystal X-ray diffraction study would provide definitive confirmation of its covalent structure. nih.gov It would also reveal the preferred conformation adopted in the crystal lattice and provide insights into intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds or π-π stacking, which govern the crystal packing. Comparing the solid-state conformation with the solution-state conformation determined by NMR can reveal the influence of packing forces versus solvation effects on the molecular structure.
| Parameter | Expected Value | Significance |
| C-F Bond Length | ~1.35 - 1.40 Å | Confirms the presence and nature of the C-F bonds. |
| C-C(F₂) Bond Length | ~1.50 - 1.55 Å | Provides data on the bond between the aromatic ring and the side chain. |
| C=O Bond Length | ~1.20 - 1.23 Å | Typical for an aromatic aldehyde carbonyl group. |
| C-C-C=O Torsion Angle | Varies | Defines the orientation of the aldehyde group relative to the ring. |
| C2-C3-C(F₂)-C(CH₃) Torsion Angle | Varies | Defines the orientation of the difluoroethyl group relative to the ring. |
Note: These are generalized expected values based on known structures of similar molecules.
Insights from In Situ Infrared Spectroscopy for Reaction Monitoring
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used to monitor chemical reactions in real-time. nih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov
For reactions involving this compound, such as its oxidation to the corresponding benzoic acid or its reduction to a benzyl (B1604629) alcohol, in situ IR spectroscopy would be invaluable. The strong carbonyl (C=O) stretching vibration of the aldehyde group (typically around 1700 cm⁻¹) is a distinct and easily monitored peak. researchgate.net As the reaction proceeds, the disappearance of this aldehyde peak and the appearance of new characteristic peaks—such as a broad O-H stretch (around 3300 cm⁻¹) for the alcohol product or a new carbonyl stretch for the carboxylic acid product (around 1720 cm⁻¹)—can be quantitatively tracked over time. This data allows for precise determination of reaction kinetics, endpoints, and the identification of any transient intermediates. chemicalbook.com
Computational and Theoretical Investigations of 3 1,1 Difluoroethyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(1,1-difluoroethyl)benzaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (ground state geometry) and its total electronic energy.
Theoretical calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to optimize the molecular geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the aldehyde group relative to the phenyl ring and the rotational position of the difluoroethyl group. The presence of the electronegative fluorine atoms in the difluoroethyl group significantly influences the electron distribution across the entire molecule, which can be visualized through calculated electrostatic potential maps. This influence extends to the reactivity of the aldehyde functional group.
While specific DFT studies exclusively on this compound are not prevalent in the literature, data for related monosubstituted benzaldehyde (B42025) derivatives are available and provide a basis for expected values jksus.org. The errors in DFT calculations can be decomposed into a functional error and a density-driven error, with the latter being significant in cases with a small orbital gap arxiv.org. Predicted computational data, such as collision cross sections for different adducts of the molecule, can be calculated and provide useful information for mass spectrometry analysis uni.lu.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted Collision Cross Section (CCS) values calculated using CCSbase.
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 171.06160 | 130.4 |
| [M+Na]⁺ | 193.04354 | 139.6 |
| [M-H]⁻ | 169.04704 | 131.9 |
| [M+NH₄]⁺ | 188.08814 | 151.1 |
| [M+K]⁺ | 209.01748 | 137.3 |
| [M+H-H₂O]⁺ | 153.05158 | 123.8 |
| [M+HCOO]⁻ | 215.05252 | 151.8 |
| [M+CH₃COO]⁻ | 229.06817 | 179.4 |
| [M+Na-2H]⁻ | 191.02899 | 137.5 |
| [M]⁺ | 170.05377 | 128.6 |
| [M]⁻ | 170.05487 | 128.6 |
Data sourced from PubChem uni.lu.
Conformational Analysis and Energy Minima Determination
The flexibility of this compound arises from the rotation around the single bonds connecting the aldehyde and difluoroethyl groups to the benzene (B151609) ring. Conformational analysis aims to identify the stable rotational isomers (conformers) and determine their relative energies to find the global energy minimum.
Computational studies on related molecules, such as 1,3-difluorinated alkanes, show that the presence of the difluoro motif has a profound impact on conformational preferences, which is also dependent on the polarity of the medium nih.gov. For this compound, the key dihedral angles to consider are the C-C-C-O angle of the aldehyde group and the C-C-C-F angles of the difluoroethyl group. The analysis involves rotating these bonds systematically and calculating the energy at each step to map out the potential energy surface.
The energy minima correspond to staggered conformations that minimize steric hindrance and optimize electronic interactions, such as hyperconjugation. It is expected that the planar conformation, where the aldehyde group lies in the plane of the benzene ring, is energetically favorable due to conjugation. The rotational barrier of the difluoroethyl group would also be a key parameter determined in these studies. The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.
Theoretical Studies on Reaction Isomerization Paths
Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. Theoretical studies can map out the potential energy surface for such transformations, identifying the transition states and calculating the activation energy barriers that govern the reaction rates.
For this compound, potential isomerization reactions could involve the migration of the difluoroethyl or aldehyde group to a different position on the benzene ring. However, such reactions would likely have very high energy barriers. A more plausible isomerization could be the keto-enol tautomerization if a proton source is available, or intramolecular rearrangements.
Computational methods like the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state structure indeed connects the reactant and product of an isomerization step nih.gov. The rate coefficients for these reactions can be estimated using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory nih.gov. Studies on the isomerization of related systems, such as the benzylperoxy radical, demonstrate the complexity and the need for high-level theoretical methods to obtain accurate kinetic parameters acs.org. For some complex reactions, it is even possible that no proper transition state can be found for certain paths nih.gov.
Elucidation of Reaction Mechanisms and Rate-Determining Steps via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the rate-determining step (the slowest step in a multi-step reaction) smu.eduyoutube.com. This is particularly relevant for understanding reactions involving the introduction of difluoromethyl groups (difluoromethylation).
Computational studies on difluoromethylation reactions have provided insights into the nature of the reactive species and the reaction pathways rsc.org. For instance, in the difluoromethylation of ester enolates with fluoroform, DFT calculations have shown a bimetallic SN2-type mechanism involving a [Li–F–CF₂–Li]⁺ carbenoid species rsc.org. The rate-determining step is the nucleophilic attack of the enolate on this electrophilic species.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational modeling can predict the stereochemical outcome and the influence of catalysts. Photocatalytic difluoromethylation reactions have also been studied, with DFT calculations helping to understand the electronic properties of the radical intermediates and the feasibility of the proposed catalytic cycles mdpi.com. The development of new computational methods for reaction discovery is enabling the identification of novel, non-intuitive reaction mechanisms nih.gov.
Prediction of Hydrogen Bond Donor Properties of the Difluoromethyl Group
One of the most significant features of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond donor. This property is a result of the polarization of the C-H bond by the two highly electronegative fluorine atoms, which imparts a partial positive charge on the hydrogen atom.
Numerous computational and experimental studies have confirmed the hydrogen-bonding capability of the CF₂H group nih.govresearchgate.net. It is considered a lipophilic hydrogen bond donor, making it a bioisostere for hydroxyl (OH) and thiol (SH) groups in drug design beilstein-journals.orgbeilstein-journals.org. Theoretical calculations have shown that the CF₂H group can form intramolecular hydrogen bonds, for example with a nearby carbonyl oxygen, leading to a more stable conformation bohrium.com.
The strength of the CF₂H···O hydrogen bond is weaker than that of a conventional O-H···O hydrogen bond. Quantum mechanical calculations have estimated the binding energy to be in the range of -1.0 to -5.5 kcal/mol beilstein-journals.orgbeilstein-journals.org. The hydrogen bond donating ability can be significantly enhanced by attaching the CF₂H group to electron-withdrawing systems, such as cationic aromatic rings beilstein-journals.orgbeilstein-journals.org.
Table 2: Comparison of Hydrogen Bond Donor Properties This table provides a qualitative and quantitative comparison of the hydrogen bond donor properties of the difluoromethyl group with other common functional groups.
| Functional Group | Hydrogen Bond Donor Ability | Typical Binding Energy (kcal/mol) | Comments |
| Hydroxyl (-OH) | Strong | -3 to -10 | Classic strong hydrogen bond donor. |
| Amide (-NH) | Moderate to Strong | -2 to -8 | Important in protein structure. |
| Thiol (-SH) | Weak | -1 to -3 | Weaker than -OH and -NH. |
| Difluoromethyl (-CF₂H) | Weak to Moderate | -1 to -5.5 | Lipophilic; considered a bioisostere of -OH and -SH. beilstein-journals.orgbeilstein-journals.org |
| Methyl (-CH₃) | Very Weak / Negligible | < -0.5 | Not typically considered a hydrogen bond donor. |
Investigation of Solvation Effects and Transition States in Difluoromethylation Reactions
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry investigates these solvation effects by using either explicit solvent models (including individual solvent molecules) or implicit continuum models (treating the solvent as a continuous medium with a specific dielectric constant).
In difluoromethylation reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, computational studies on the trifluoromethylation of Pd(II) complexes, a related process, have shown that different mechanisms can be operative in polar versus nonpolar solvents nih.gov. In polar solvents, an ion-pair mechanism may be favored, while in nonpolar solvents, a pathway involving difluorocarbene generation might dominate nih.gov.
Continuum solvation models like the Polarizable Continuum Model (PCM) are often used in DFT calculations to account for the bulk electrostatic effects of the solvent ucsb.edu. These models are crucial for accurately predicting reaction barriers and the relative energies of different species in solution. By analyzing the transition state structures in different solvents, chemists can understand how the solvent interacts with the reacting molecules and rationalize experimentally observed solvent-dependent reactivity and selectivity.
Applications in Advanced Organic Synthesis As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The aldehyde functionality of 3-(1,1-difluoroethyl)benzaldehyde provides a reactive handle for a multitude of classic and contemporary organic transformations, positioning it as a key intermediate in the assembly of intricate molecular frameworks. Its participation in multicomponent reactions (MCRs) is particularly noteworthy, offering a streamlined approach to complexity generation. nih.govnih.goved.ac.uk MCRs, where three or more reactants combine in a single operation, are highly valued for their atom, step, and time economy. ed.ac.uk
For instance, aldehydes are fundamental components in well-established MCRs such as the Strecker synthesis of α-amino acids and the Hantzsch synthesis of dihydropyridines. nih.govgoogle.com While specific examples detailing the use of this compound in these exact reactions are not extensively documented in readily available literature, its structural similarity to other benzaldehyde (B42025) derivatives suggests its potential applicability. The electron-withdrawing nature of the 1,1-difluoroethyl group can influence the reactivity of the aldehyde, a factor that synthetic chemists can strategically exploit.
Furthermore, the aldehyde can undergo a variety of condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, to form new carbon-carbon bonds. beilstein-journals.orgmnstate.edu These reactions are pivotal in elongating carbon chains and constructing the backbones of complex natural products and pharmaceutically active compounds. A classic example is the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, a versatile intermediate for further functionalization. mnstate.edu
Utility in the Construction of Fluorine-Containing Heterocycles and Scaffolds
Heterocyclic compounds are ubiquitous in medicinal chemistry, and the incorporation of fluorine often enhances their pharmacological profiles. This compound is a valuable precursor for the synthesis of a wide array of fluorine-containing heterocycles.
The Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an alkene, is a powerful method for the synthesis of tetrahydroquinolines, a privileged scaffold in drug discovery. beilstein-journals.org By employing this compound in this reaction, chemists can readily access tetrahydroquinolines bearing the 1,1-difluoroethyl moiety. Similarly, this aldehyde can participate in reactions leading to other important heterocyclic systems such as pyrimidines, oxazinanes, and imidazoles. nih.govbeilstein-journals.org
The synthesis of sultams, a class of cyclic sulfonamides with diverse biological activities, can also be envisioned starting from precursors derived from this compound. rsc.org The strategic placement of the 1,1-difluoroethyl group on the aromatic ring allows for the exploration of structure-activity relationships in novel therapeutic agents.
Strategies for Incorporating the 1,1-Difluoroethyl Moiety into Diverse Chemical Structures
The presence of the 1,1-difluoroethyl group on an aromatic aldehyde provides a pre-functionalized core that can be elaborated into a variety of more complex structures. The aldehyde group itself can be transformed into a wide range of other functionalities.
| Starting Functionality | Transformation | Resulting Functionality |
| Aldehyde | Oxidation | Carboxylic Acid |
| Aldehyde | Reduction | Alcohol |
| Aldehyde | Reductive Amination | Amine |
| Aldehyde | Wittig Reaction | Alkene |
| Aldehyde | Grignard/Organolithium Addition | Secondary Alcohol |
This table illustrates some fundamental transformations of the aldehyde group, allowing for the incorporation of the 3-(1,1-difluoroethyl)phenyl moiety into a vast array of chemical structures.
For example, oxidation of the aldehyde to the corresponding carboxylic acid, 3-(1,1-difluoroethyl)benzoic acid, opens up access to amides and esters through standard coupling reactions. nih.gov Reduction to the alcohol provides a precursor for ethers and halides. Reductive amination offers a direct route to amines, which are key functional groups in many bioactive molecules. The Wittig reaction and related olefination methods allow for the formation of carbon-carbon double bonds, providing entry into a different class of compounds.
Design and Synthesis of Precursors for Downstream Synthetic Endeavors
The utility of this compound extends to its role in the planned synthesis of more advanced precursors. These precursors are designed to streamline the synthesis of target molecules, often in the context of drug discovery and development. drugsandalcohol.ieunvienna.orgincb.org
The aldehyde can be a starting point for the synthesis of drug precursors that are later used in the illicit manufacture of certain substances, highlighting the importance of monitoring its commercial availability. unvienna.orgincb.orgunodc.org However, in legitimate research, it serves as a valuable starting material for creating complex and novel molecular entities. For instance, it can be used to synthesize key fragments of larger molecules that are then combined in the final stages of a total synthesis.
The synthesis of difluorobenzaldehydes themselves often involves the reaction of the corresponding dichlorobenzaldehydes with a fluoride (B91410) source. google.com This highlights the industrial importance of such fluorinated building blocks. The strategic design of synthetic routes often involves considering the most efficient way to introduce the fluorine atoms, and starting with a pre-fluorinated building block like this compound can be a highly effective strategy.
Future Research Directions and Emerging Trends in the Chemistry of 3 1,1 Difluoroethyl Benzaldehyde
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(1,1-difluoroethyl)benzaldehyde and its analogs is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Current methods often rely on deoxyfluorination of the corresponding aldehyde or ketone precursors.
Future research will likely focus on the development of novel fluorinating reagents that are safer and easier to handle than traditional reagents. Additionally, the exploration of catalytic methods, including transition-metal-catalyzed and organocatalyzed approaches, will be crucial for improving the sustainability of these synthetic routes. A significant advancement in this area is the deoxyfluorination of (hetero)aryl aldehydes using a combination of anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe4F) and sulfuryl fluoride (SO2F2) or alternative liquid sulfur(VI) electrophiles like perfluorobutanesulfonyl fluoride (PBSF) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). umich.edu These methods offer milder reaction conditions and are more amenable to laboratory-scale synthesis. umich.edu
| Reagent/Method | Precursor | Key Features | Ref |
| Deoxyfluorination | 3-Formylphenylacetic acid derivatives | Access to difluoromethyl arenes | umich.edu |
| NMe4F/SO2F2 | (Hetero)aryl aldehydes | Use of an inexpensive commodity chemical | umich.edu |
| NMe4F/PBSF or Tf2O | (Hetero)aryl aldehydes | Liquid reagents, milder conditions | umich.edu |
| Reactive Distillation | Cinnamaldehyde | Process intensification for benzaldehyde (B42025) synthesis | researchgate.net |
Exploration of New Reactivity Modes for the Difluoroethyl Group
The 1,1-difluoroethyl group in this compound imparts unique reactivity to the molecule. While its role as a lipophilic hydrogen bond donor is recognized, future research will delve deeper into understanding and exploiting its electronic effects on the reactivity of the aldehyde functionality and the aromatic ring.
The strong electron-withdrawing nature of the difluoroethyl group can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the C-F bonds of the difluoroethyl group, while generally stable, could be activated under specific conditions to participate in novel chemical transformations. For instance, the reactivity of difluoromethyl groups can be tuned from electrophilic to nucleophilic by altering substituents on a connected functional group. rsc.org This opens up possibilities for novel C-C and C-heteroatom bond-forming reactions involving the difluoroethyl moiety. Research into the activation of C-F bonds in frustrated Lewis pair (FLP) chemistry could also present new avenues for the functionalization of this group. researchgate.net
Advanced Applications in Material Science and Specialty Chemicals
While the primary applications of fluorinated benzaldehydes have traditionally been in the life sciences, there is a growing interest in their use in material science and specialty chemicals. The unique properties imparted by the 1,1-difluoroethyl group, such as increased thermal stability, altered electronic properties, and specific intermolecular interactions, make this compound an attractive building block for advanced materials.
Future research could explore the incorporation of this moiety into polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The polarity and hydrogen bonding capabilities of the difluoroethyl group could be harnessed to control the self-assembly and bulk properties of materials. For example, fluorinated compounds are known to be used in the development of advanced materials due to their unique chemical properties. rsc.org The synthesis of novel benzaldehyde derivatives containing other functional groups like 1,3,4-thiadiazole (B1197879) has been explored for their fluorescence properties, indicating potential applications in optical materials. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. beilstein-journals.org
Future research will focus on translating the batch synthesis of this compound and its derivatives to continuous flow processes. durham.ac.uk This will involve the development of robust and efficient flow reactors, potentially utilizing immobilized reagents and catalysts to streamline the synthesis and purification steps. vapourtec.com The use of flow chemistry can also enable the safe handling of gaseous reagents like sulfuryl fluoride and can facilitate the rapid optimization of reaction conditions. umich.edursc.org The integration of online analytical techniques will allow for real-time monitoring and control of the manufacturing process, ensuring high product quality and reproducibility.
| Technology | Application in Fluorinated Synthesis | Advantages | Ref |
| Flow Microreactors | Synthesis of fluoro-organic compounds | Improved reaction control, safety, and efficiency | beilstein-journals.org |
| Modular Flow Reactors | Fluorination reactions (nucleophilic, electrophilic) | Safe handling of hazardous reagents, in-line scavenging for pure products | durham.ac.ukvapourtec.com |
| Continuous Flow Strategies | Utilization of fluorinated greenhouse gases | Addresses challenges of gas-liquid batch reactions, scalability | rsc.org |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational modeling can provide valuable insights into its structural, electronic, and reactive properties.
Future research will increasingly rely on density functional theory (DFT) and other computational methods to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts for its synthesis. dntb.gov.ua For instance, computational studies can be used to understand the non-covalent interactions involving the difluoroethyl group, guiding the design of materials with specific properties. The combination of experimental data with computational predictions will enable a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of new applications and a deeper understanding of its fundamental chemistry.
Q & A
What are the recommended synthetic routes for preparing 3-(1,1-Difluoroethyl)benzaldehyde with high purity?
Level: Basic (Synthesis Methodology)
Answer:
A common approach involves the introduction of the 1,1-difluoroethyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, benzaldehyde derivatives can be functionalized using fluorinated reagents like 1,1-difluoroethyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions. Purification is critical; column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can yield high-purity products. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through NMR (¹⁹F and ¹H) and GC-MS is advised .
How does the difluoroethyl group influence the electronic properties of benzaldehyde derivatives, and how can these effects be measured experimentally?
Level: Advanced (Electronic Effects Analysis)
Answer:
The 1,1-difluoroethyl group exerts strong electron-withdrawing inductive effects due to the electronegativity of fluorine, which polarizes the aromatic ring and alters the aldehyde's reactivity. This can be quantified using Hammett substituent constants (σ values) or experimentally via cyclic voltammetry to measure redox potentials. Comparative NMR studies (¹³C chemical shifts) between fluorinated and non-fluorinated analogs also reveal deshielding effects on adjacent carbons. Computational tools like DFT calculations can further map electron density distribution .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Level: Basic (Characterization)
Answer:
- ¹H NMR: A singlet at ~10 ppm for the aldehyde proton and splitting patterns for aromatic protons adjacent to the difluoroethyl group.
- ¹⁹F NMR: Two distinct peaks corresponding to the two fluorine atoms in the 1,1-difluoroethyl group (typical δ range: -90 to -120 ppm).
- IR Spectroscopy: A strong carbonyl stretch (~1700 cm⁻¹) and C-F stretches (~1100-1250 cm⁻¹).
- GC-MS: Molecular ion peak matching the molecular weight (250.22 g/mol) and fragmentation patterns consistent with the difluoroethyl moiety .
In cross-coupling reactions, how does the difluoroethyl substituent affect the reactivity of benzaldehyde derivatives compared to non-fluorinated analogs?
Level: Advanced (Reactivity Studies)
Answer:
The electron-withdrawing nature of the difluoroethyl group reduces electron density on the aromatic ring, making electrophilic substitution reactions (e.g., nitration, halogenation) slower but improving stability in nucleophilic environments. In Suzuki-Miyaura couplings, the fluorine atoms can sterically hinder transmetallation steps, requiring optimized ligands (e.g., SPhos) and elevated temperatures. Comparative kinetic studies using HPLC to track reaction rates between fluorinated and non-fluorinated substrates are recommended .
What are the challenges in achieving regioselective functionalization of this compound, and what strategies can mitigate these issues?
Level: Advanced (Regioselectivity Optimization)
Answer:
The steric bulk and electronic effects of the difluoroethyl group often lead to para-dominant substitution in electrophilic reactions. To enhance ortho selectivity, directing groups (e.g., –B(OH)₂ in Suzuki couplings) or meta-directing catalysts (e.g., Pd/ligand systems) can be employed. Computational modeling (e.g., docking studies) helps predict regiochemical outcomes by analyzing transition-state geometries .
How can computational chemistry tools predict the binding affinity of this compound derivatives in drug discovery applications?
Level: Advanced (Computational Applications)
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can assess interactions between fluorinated derivatives and target proteins (e.g., enzymes or receptors). Key parameters include binding energy calculations, hydrogen-bonding patterns, and hydrophobic interactions with fluorine atoms. QSAR models incorporating fluorine-specific descriptors (e.g., σₚₐᵣₐ values) improve predictive accuracy for bioavailability and metabolic stability .
What are the stability considerations for storing this compound, and how should researchers prevent decomposition under various conditions?
Level: Basic (Stability and Storage)
Answer:
The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Decomposition products (e.g., oxidized aldehydes) can be monitored via periodic NMR or HPLC analysis. Avoid prolonged exposure to bases or nucleophiles, which may lead to aldol condensation or nucleophilic attack on the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
